Ethanolamine acetate
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Overview
Description
Ethanolamine acetate is an organic compound that combines ethanolamine and acetic acid. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine acetate can be synthesized through the reaction of ethanolamine with acetic acid. The reaction typically involves mixing ethanolamine and acetic acid in a stoichiometric ratio and heating the mixture to facilitate the formation of the acetate salt. The reaction can be represented as follows:
HOCH2CH2NH2+CH3COOH→HOCH2CH2NH3+CH3COO−
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanolamine with acetic acid under controlled conditions. The reaction is typically carried out in a reaction kettle with a catalyst such as triethylenediamine to enhance the reaction rate. The mixture is heated to a temperature range of 65°C to 85°C for several hours, followed by distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Ethanolamine acetate undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form glycolaldehyde and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ethanolamine can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenated compounds such as chloroform can react with ethanolamine under basic conditions.
Major Products:
Oxidation: Glycolaldehyde and ammonia.
Substitution: Various substituted ethanolamine derivatives depending on the halogenated compound used.
Scientific Research Applications
Ethanolamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Plays a role in the study of cell membranes and phospholipids, as ethanolamine is a component of phosphatidylethanolamine.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
Ethanolamine acetate exerts its effects through various mechanisms:
Molecular Targets: Ethanolamine is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Comparison with Similar Compounds
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
N-Methylethanolamine: Contains a methyl group attached to the nitrogen atom.
Uniqueness: Ethanolamine acetate is unique due to its bifunctional nature, containing both an amine and an alcohol group. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
54300-24-2 |
---|---|
Molecular Formula |
C4H11NO3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
acetic acid;2-aminoethanol |
InChI |
InChI=1S/C2H7NO.C2H4O2/c3-1-2-4;1-2(3)4/h4H,1-3H2;1H3,(H,3,4) |
InChI Key |
VVLAIYIMMFWRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CO)N |
Origin of Product |
United States |
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